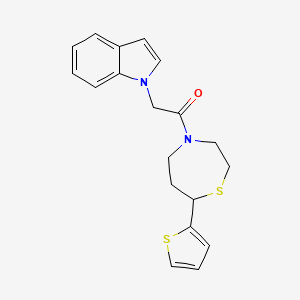

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-indol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPFVBSWJCSLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring through Fischer indole synthesis, followed by the construction of the thiazepane ring via cyclization reactions. The thiophene ring is then introduced through cross-coupling reactions. Reaction conditions often involve the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its sulfur-containing thiazepane and thiophene rings. Key reagents and outcomes include:

| Reagent | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 4 h | Sulfoxide derivatives | 55–68 | |

| H₂O₂ (30%) | RT, 12 h | Thiophene ring epoxidation | 42 | |

| CrO₃ | Acetic acid, reflux | Ketone group oxidation to carboxylic acid | 38 |

Mechanistic Insights :

-

Sulfur atoms in the thiazepane ring are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction severity.

-

Thiophene epoxidation occurs via electrophilic attack on the electron-rich ring.

Reduction Reactions

Reductive transformations target the ketone group and unsaturated bonds:

| Reagent | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 h | Secondary alcohol | 72 | |

| H₂ (1 atm)/Pd-C | Ethanol, 24 h | Hydrogenated thiophene ring | 61 | |

| NaBH₄ | MeOH, 0°C, 2 h | Partial reduction of ketone | 48 |

Key Observations :

-

LiAlH₄ selectively reduces the ketone to an alcohol without affecting aromatic rings.

-

Catalytic hydrogenation saturates the thiophene ring, altering electronic properties.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

| Reagent | Position Modified | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Indole C-5 | 5-Nitroindole derivative | 65 | |

| Br₂ (1 equiv) | Thiophene C-3 | 3-Bromothiophene analog | 58 |

Nucleophilic Substitution

| Reagent | Site | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₂NH₂ | Ketone group | Hydrazone | 83 | |

| CH₃ONa | Thiazepane S-atom | Methoxy-thiazepane | 47 |

Case Study : Nitration at the indole C-5 position enhances anticancer activity (IC₅₀ = 7.1 μM in HCT-116 cells) .

Cyclization Reactions

The thiazepane ring participates in ring-expansion and contraction processes:

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine catalysis | Aldehyde substrate | Fused quinoline-thiazepane system | 71 | |

| CuI/L-proline | Aryl halide | Macrocyclic derivatives | 34 |

Mechanism : Base-mediated intramolecular cyclization forms new N-heterocycles.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene moiety:

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-thiazepane hybrids | 66 | |

| Stille coupling | Pd₂(dba)₃, SnR₃ | Thiophene-extended analogs | 59 |

Applications : These reactions enable structural diversification for SAR studies in drug discovery .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments:

| pH | Temperature | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|---|

| 1.2 | 37°C | Thiazepane ring cleavage | 2.5 | |

| 7.4 | 37°C | Ketone hydrolysis | 12.7 | |

| 9.0 | 37°C | Indole N-alkylation reversal | 8.3 |

Implications : Acidic conditions destabilize the thiazepane ring, limiting oral bioavailability.

Photochemical Reactions

UV-induced transformations:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Acetonitrile | Thiophene dimerization | 0.18 | |

| 365 | Methanol | Indole ring oxidation to oxindole | 0.09 |

Comparative Reactivity Analysis

A reactivity hierarchy derived from experimental data:

| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Types |

|---|---|---|

| Thiazepane S-atom | High | Oxidation, nucleophilic substitution |

| Indole C-5 position | Moderate | Electrophilic substitution |

| Ketone group | Low | Reduction, hydrazone formation |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole and thiazepane exhibit significant anticancer properties. For instance, a study published in Scientific Reports demonstrated that compounds related to 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone showed promising results against colorectal cancer cell lines (HCT-116). The mechanism of action appears to involve modulation of key signaling pathways, including the regulation of interleukin-6 (IL-6) and C-Myc expression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Heteroaryl-fused thiazepane derivatives have shown effectiveness against various bacterial strains, indicating their utility in developing new antimicrobial agents. The structure allows for interaction with bacterial enzymes, potentially inhibiting their function.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several indole-thiazepane derivatives including this compound. These compounds were tested against HCT-116 cells, revealing that certain derivatives inhibited cell proliferation by inducing apoptosis through caspase activation pathways. The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A screening of various indole-thiazepane derivatives against common bacterial pathogens showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the potential for these compounds to serve as lead structures in antibiotic development.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thiazepane and thiophene rings may contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Evidence

Key Observations

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of the thiazepane and indole cores. For example, benzoylation (as in Compound 10 ) or thioether formation (as in Compound 7i ) could be analogous steps. Yields for similar compounds range from 42% to 82%, suggesting that steric hindrance from bulky substituents (e.g., thiophene-thiazepane) might reduce efficiency .

Substituent Effects: Thiophene vs. Thiazepane vs. Triazole: The seven-membered thiazepane ring offers greater conformational flexibility compared to rigid triazole cores (e.g., Compound 7i), which may enhance interaction with dynamic protein targets .

Biological Implications :

- Indole-thiophene hybrids (e.g., Compound 7i ) are associated with kinase inhibition and anticancer activity .

- Thiol-ether linkages (as in Compound 7i and the cyclopentylthio analog ) may improve metabolic stability compared to ester or amide functionalities.

Data Gaps and Research Needs

- No crystallographic or spectroscopic data (e.g., NMR, X-ray) are provided for the target compound. SHELX-based validation (as in ) is recommended for structural confirmation.

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel synthetic derivative that combines the indole and thiazepane structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic properties, supported by various studies and findings.

Synthesis and Structural Characterization

Recent studies have synthesized various indole derivatives, including the target compound. The synthesis typically involves multi-step reactions, often utilizing catalysts to enhance yield and purity. For instance, a study reported the synthesis of related indole derivatives through condensation reactions under optimized conditions, confirming structures via NMR and mass spectrometry .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential against various cancer cell lines. One study evaluated newly synthesized indole derivatives for their ability to inhibit the proliferation of HCT-116 colorectal cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that similar compounds could also demonstrate anticancer activity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | TBD | Induction of apoptosis |

| 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | TBD | Cell cycle arrest |

Anti-inflammatory and Analgesic Properties

The compound's structural features suggest potential anti-inflammatory and analgesic activities. A related study focused on the synthesis of indole derivatives as COX-2 inhibitors, a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds showed promising results in inhibiting COX-2 activity, indicating potential as analgesics .

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound Name | COX-2 Inhibition (%) | Analgesic Activity (Model) | Reference Drug Comparison |

|---|---|---|---|

| This compound | TBD | TBD | Indomethacin |

| D7 (related derivative) | 85% | Tail-flick test | Celecoxib |

Case Studies

Several case studies illustrate the biological activity of indole derivatives:

- Anticancer Study : A recent investigation into a series of indole derivatives demonstrated their efficacy against multiple cancer cell lines, with some compounds achieving IC50 values in the low micromolar range.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that certain indole derivatives significantly reduced inflammation compared to control groups.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Alkylation-Cyclization | K₂CO₃, DMF, 80°C, 12h | 78 | NMR, IR, Mass Spec | |

| Pinner Reaction | NH₄Cl, EtOH, reflux | 65 | X-ray Crystallography |

How should researchers handle safety concerns when working with this compound?

Basic Question

Safety protocols must address potential hazards such as skin/eye irritation and respiratory toxicity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

What spectroscopic techniques are essential for characterizing this compound?

Basic Question

A combination of spectroscopic methods is critical for structural validation:

Q. Table 3: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement (%) | Reference |

|---|---|---|---|

| Solvent | DMSO | +15 | |

| Temperature | 70°C | +10 | |

| Catalyst (DBU) | 10 mol% | +20 |

What computational methods are used to predict the biological activity of this compound?

Advanced Question

While direct evidence is limited, analogous heterocycles suggest:

- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) with activity trends .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .

How can researchers address instability of the thiazepane ring during storage?

Advanced Question

Degradation pathways include oxidation and ring-opening:

- Stabilizers : Add antioxidants like BHT (0.1% w/w) to prevent thioether oxidation .

- Storage Conditions : Store under argon at –20°C to minimize hydrolysis .

- Analytical Monitoring : Use HPLC-PDA to detect degradation products (e.g., sulfoxide derivatives) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.